1-(Bromomethoxy)propane
Overview
Description
1-(Bromomethoxy)propane is an organic compound with the molecular formula C4H9BrO . It has a molecular weight of 153.018 . It is also known as 3-methoxypropyl bromide .
Molecular Structure Analysis
The molecular structure of 1-(Bromomethoxy)propane consists of a propane molecule where one hydrogen atom is replaced by a bromomethoxy group . The IUPAC Standard InChIKey for this compound is CEVMYGZHEJSOHZ-UHFFFAOYSA-N .Scientific Research Applications
- The atmospheric chemistry of 1-Bromomethoxypropane is intriguing. It reacts differently from typical volatile organic compounds (VOCs) due to the presence of bromine. Initially, it shows faster ozone build-up than ethane, but secondary bromine-containing products tend to destroy ozone, resulting in a net negative reactivity .
Ozone Formation Potential
Safety and Hazards
Mechanism of Action
Target of Action
1-(Bromomethoxy)propane is a synthetic compound that is used in various chemical reactions . It’s important to note that the compound’s targets would largely depend on the specific context of its use, such as the type of reaction it’s involved in and the organisms or cells it’s interacting with.
Mode of Action
They can participate in various types of reactions, including nucleophilic substitutions . In such reactions, the bromine atom in the bromoalkane is replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond.
Biochemical Pathways
Bromoalkanes can potentially interfere with lipid metabolism, given their structural similarity to fatty acids . They might be incorporated into lipid molecules, altering their properties and potentially disrupting the function of cell membranes. More research is needed to confirm these possibilities and to uncover other biochemical pathways that might be affected by 1-(Bromomethoxy)propane.
Pharmacokinetics
It’s known that the compound has a density of 136 g/cm3 and a boiling point of 121 °C . These properties could influence its bioavailability and distribution within the body. For instance, its relatively high density might limit its diffusion across biological membranes, potentially affecting its absorption and distribution.
Action Environment
The action of 1-(Bromomethoxy)propane can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH, temperature, and ionic strength of its environment . Additionally, the presence of other reactive species could influence the compound’s reactivity and the types of reactions it participates in. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of 1-(Bromomethoxy)propane.
properties
IUPAC Name |
1-(bromomethoxy)propane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-3-6-4-5/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMGUCDUYZRWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethoxy)propane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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